molecular formula C22H15N3O7 B11648921 2-({(2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

2-({(2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

Cat. No.: B11648921
M. Wt: 433.4 g/mol
InChI Key: GWEOSOOVZVKYKE-JLHYYAGUSA-N
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Description

2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a furan ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the furan ring using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: Introduction of the methoxy group via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the cyano group: This can be done through the reaction of an appropriate precursor with cyanogen bromide or similar reagents.

    Amidation: The final step involves the formation of the amide bond between the cyano group and the benzoic acid moiety, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Amine derivatives: Formed through the reduction of the cyano group.

    Substituted derivatives: Formed through nucleophilic substitution of the methoxy group.

Scientific Research Applications

2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)THIOPHEN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID: Similar structure but with a thiophene ring instead of a furan ring.

    2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)PYRIDIN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15N3O7

Molecular Weight

433.4 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C22H15N3O7/c1-31-14-6-8-17(19(11-14)25(29)30)20-9-7-15(32-20)10-13(12-23)21(26)24-18-5-3-2-4-16(18)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b13-10+

InChI Key

GWEOSOOVZVKYKE-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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